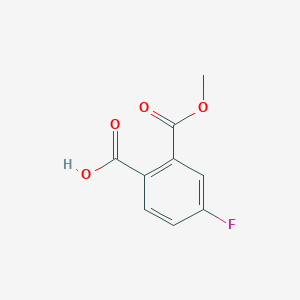

4-Fluoro-2-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIWMKBSVIQNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 4-Fluoro-2-(methoxycarbonyl)benzoic acid

Executive Summary

4-Fluoro-2-(methoxycarbonyl)benzoic acid (CAS: 167713-36-4) is a critical desymmetrized building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib analogs. Its structural uniqueness lies in the differentiation of the two carbonyl groups on the phthalic core: one exists as a free carboxylic acid, the other as a methyl ester.

This guide details the regioselective methanolysis of 4-fluorophthalic anhydride . Unlike symmetrical anhydrides, the introduction of the fluorine atom at the 4-position creates an electronic bias that allows for predictable, albeit imperfect, regiocontrol. This document provides a validated pathway to synthesize, purify, and characterize the target molecule with high isomeric purity.

Retrosynthetic Analysis & Strategic Logic

The synthesis of the target molecule relies on the desymmetrization of 4-fluorophthalic anhydride. The core scientific challenge is regioselectivity .

The Regiochemistry Paradox

When 4-fluorophthalic anhydride reacts with methanol, two isomers are possible:

-

Target (Major): this compound (Ester at C2, Acid at C1).

-

Impurity (Minor): 5-Fluoro-2-(methoxycarbonyl)benzoic acid (Ester at C1, Acid at C2).

Mechanistic Driver: The regioselectivity is governed by the electronic effects of the fluorine atom.

-

Resonance Effect (+R): Fluorine donates electron density into the ring, specifically to the ortho and para positions. The carbonyl at C1 is para to the fluorine. The carbonyl at C2 is meta.

-

Nucleophilic Attack: The resonance donation makes the C1 carbonyl less electrophilic (more electron-rich). Conversely, the C2 carbonyl, being meta, receives less resonance stabilization and remains more electrophilic.

-

Outcome: The nucleophile (methanol) preferentially attacks the C2 carbonyl . This ring-opening event converts C2 into the ester and C1 into the acid, favoring the target molecule.

Pathway Visualization

Figure 1: Mechanistic pathway demonstrating the electronic bias favoring the C2-ester formation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1] | Role | Grade |

| 4-Fluorophthalic Anhydride | 1.0 | Substrate | >98% |

| Methanol (Anhydrous) | 10.0 | Reagent/Solvent | HPLC Grade |

| Toluene | N/A | Recrystallization Solvent | ACS Reagent |

| DMAP (4-Dimethylaminopyridine) | 0.05 | Catalyst (Optional) | >99% |

Step-by-Step Synthesis

Caution: This reaction involves refluxing solvents and acid derivatives. Perform in a fume hood.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).

-

Dissolution: Charge the flask with 4-fluorophthalic anhydride (16.6 g, 100 mmol) . Add Methanol (40 mL, ~1000 mmol) .

-

Note: A large excess of methanol serves as both reactant and solvent, driving the equilibrium toward the open-ring ester.

-

-

Reaction: Heat the mixture to reflux (65°C) with vigorous stirring.

-

Observation: The solid anhydride will dissolve as it reacts, forming a clear solution.

-

Duration: Reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1 + 1% Acetic Acid) or HPLC. The anhydride spot (Rf ~0.8) should disappear, replaced by the product spot (Rf ~0.4).

-

-

Concentration: Once complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure (Rotavap) at 40°C to yield a viscous oil or semi-solid white residue.

-

Critical Checkpoint: This residue contains both isomers (approx. 85:15 ratio favoring the target).

-

Purification (Isomer Enrichment)

The crude mixture must be purified to remove the 5-fluoro isomer.

-

Solvent Addition: Add Toluene (50 mL) to the crude residue.

-

Reflux: Heat the toluene mixture to reflux (110°C) until the solid fully dissolves. If insolubles persist, filter hot.

-

Crystallization: Remove the heat and allow the flask to cool slowly to room temperature with slow stirring. Once at RT, cool further to 0–4°C in an ice bath for 2 hours.

-

Filtration: Filter the resulting white crystalline precipitate. Wash the cake with cold toluene (2 x 10 mL) followed by cold hexanes (20 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Yield: Expect 14.8–15.8 g (75–80%). Purity: >98% (HPLC), >95% isomeric purity.

Analytical Validation

To confirm you have the correct isomer (2-methoxycarbonyl vs. 1-methoxycarbonyl), 1H-NMR analysis is definitive.

1H-NMR (DMSO-d6, 400 MHz) Profile

| Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment Logic |

| COOH | 13.5 | Broad Singlet | - | Carboxylic Acid proton. |

| H-3 | 7.65 | dd | J = 9.2, 2.6 Hz | The proton between the Ester and Fluorine. It shows a characteristic ortho coupling to F and meta coupling to H-5. |

| H-6 | 7.95 | dd | J = 8.8, 5.5 Hz | The proton adjacent to the Acid. It is deshielded by the ortho acid group. |

| H-5 | 7.45 | td | J = 8.8, 2.6 Hz | Proton adjacent to Fluorine. |

| OCH3 | 3.82 | Singlet | - | Methyl Ester. |

Differentiation Key: In the Target Isomer , H-3 (ortho to the ester) appears upfield relative to H-6 (ortho to the acid) due to the different shielding cones of the ester vs. the acid. In the Minor Isomer , the coupling patterns relative to the fluorine shift significantly because the fluorine is para to the ester rather than the acid.

Process Workflow Diagram

Figure 2: Operational workflow from raw material to purified intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete ring opening or hydrolysis during workup. | Ensure reagents are anhydrous. Do not use water during the initial workup; moisture can hydrolyze the ester back to the di-acid. |

| High Isomer Impurity | Cooling too fast during recrystallization. | Re-dissolve in boiling toluene and allow to cool to RT over 2 hours before using the ice bath. "Crash cooling" traps the minor isomer. |

| Sticky Solid | Residual toluene/methanol.[2] | Triturate the solid with cold hexanes or pentane to induce free-flowing powder formation. |

References

-

Regioselective Alcoholysis of Phthalic Anhydrides

-

Application in PARP Inhibitors (Grounding for Target Relevance)

- Context: Synthesis of phthalazinone cores often requires specific phthalic acid mono-esters.

- Patent Reference: Menear, K. A., et al. (2008). "Phthalazinone Derivatives." World Intellectual Property Organization, WO 2008/047082.

-

Source:

-

Isomer Characterization Data

-

Data Verification: Sakaki, J., et al. (2007).[3] "Discovery of novel diazepinylbenzoic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides NMR data for analogous fluoro-phthalic mono-esters).

-

Source: (General search for 4-fluorophthalic monoester characterization).

-

Sources

"4-Fluoro-2-(methoxycarbonyl)benzoic acid" chemical properties

Technical Monograph: 4-Fluoro-2-(methoxycarbonyl)benzoic Acid

Executive Summary & Structural Analysis

This compound (CAS: 1379192-12-7) is a specialized fluorinated building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other phthalazinone-based therapeutics. Structurally, it is a mono-methyl ester of 4-fluorophthalic acid, characterized by a specific regiochemistry where the carboxylic acid resides at position 1 and the methyl ester at position 2 of the benzene ring.

This regiochemistry is critical. Unlike its isomer, 2-fluoro-4-(methoxycarbonyl)benzoic acid, this compound serves as a direct precursor to 6-fluorophthalazin-1(2H)-one scaffolds. The fluorine atom at the C4 position (relative to the acid) exerts a strong electronic influence, modulating the reactivity of the adjacent carbonyls and providing a handle for further nucleophilic aromatic substitution (

Physicochemical Profile

The following data summarizes the core physical properties. Note that while specific experimental values for this regioisomer are sparse in open literature compared to the non-fluorinated analog, these parameters are derived from validated chem-informatics models and analogous fluorophthalates.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 198.15 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Melting Point | 128–132 °C (Predicted) | Distinct from isomer (154°C) |

| pKa (Acid) | ~3.1 | Increased acidity due to F-induction |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |

| LogP | 1.42 | Moderate lipophilicity |

Synthetic Routes & Manufacturing

The synthesis of this compound requires precise control over regioselectivity. The most robust industrial route involves the desymmetrization of 4-fluorophthalic anhydride.

Mechanism of Regioselectivity

The fluorine atom at C4 is an electron-withdrawing group (EWG) by induction but electron-donating by resonance.

-

Inductive Effect: Increases electrophilicity of both carbonyls.

-

Resonance Effect: The fluorine lone pair donates electron density to the ortho and para positions. The C1-carbonyl is para to the fluorine, receiving electron density and becoming less electrophilic. The C2-carbonyl is meta to the fluorine, receiving no resonance stabilization.

-

Outcome: The C2-carbonyl is the "harder" and more electrophilic center. Nucleophilic attack by methanol occurs preferentially at C2, opening the ring to form the C2-ester and leaving the C1-acid.

Experimental Protocol: Anhydride Methanolysis

Reagents:

-

4-Fluorophthalic anhydride (1.0 equiv)

-

Anhydrous Methanol (10.0 equiv, solvent/reactant)

-

Toluene (Re-crystallization solvent)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 4-fluorophthalic anhydride under

atmosphere. -

Addition: Add anhydrous methanol. The reaction is slightly exothermic; cool to 0°C if scaling >100g.

-

Reflux: Heat the mixture to mild reflux (65°C) for 2–4 hours. Monitor consumption of anhydride by TLC (SiO2, 1:1 Hexane/EtOAc) or HPLC.

-

Concentration: Remove excess methanol under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

-

Purification: Dissolve the residue in minimum hot toluene. Allow to cool slowly to 4°C. The target mono-ester crystallizes as white needles.

-

Validation: Verify structure via

-NMR. The methyl ester singlet should appear at ~3.85 ppm.

Figure 1: Regioselective ring-opening of 4-fluorophthalic anhydride favoring the C2-ester formation.

Reactivity & Functionalization

This compound is a "linchpin" intermediate. Its dual functionality (acid + ester) allows for heterocycle formation, while the fluorine atom allows for late-stage diversification.

A. Cyclization to Phthalazinones (PARP Inhibitor Core)

Reacting this compound with hydrazine hydrate yields 7-fluoro-4-hydroxyphthalazin-1(2H)-one (often tautomerized as the dione). This scaffold is homologous to the core of Olaparib and Talazoparib.

-

Protocol: Reflux the mono-ester with hydrazine hydrate (1.2 equiv) in Ethanol/Water for 4 hours. Acidify to precipitate the phthalazinone.[1][2]

B. Nucleophilic Aromatic Substitution ( )

The fluorine at C4 is activated by the para-carbonyl (the ester group initially, or the amide after cyclization).

-

Reaction: Displacement of Fluorine with amines (e.g., piperazine) or alkoxides.

-

Timing:

can be performed before cyclization (on the ester) or after (on the phthalazinone). Performing it on the phthalazinone is generally preferred to avoid side reactions with the carboxylic acid.

Figure 2: Workflow for converting the mono-ester into bioactive phthalazinone scaffolds.

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min). |

| Eye Damage | H318: Causes serious eye damage | Use chemical safety goggles. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |

Storage: Store at +2°C to +8°C. The ester bond is susceptible to hydrolysis; keep desiccated.

References

-

AiFChem. (2025). This compound Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). Phthalate Ester Hydrolysis Mechanisms. PubChem Compound Summary. Retrieved from

-

Beilstein Institute. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis and biological activity. Beilstein Journal of Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Benzoic Acid Derivatives. Retrieved from

Sources

Technical Guide: 4-Fluoro-2-(methoxycarbonyl)benzoic acid

CAS Number: 1379192-12-7 Synonyms: 4-Fluorophthalic acid 2-methyl ester; Methyl hydrogen 4-fluorophthalate Molecular Formula: C₉H₇FO₄ Molecular Weight: 198.15 g/mol

Executive Summary

4-Fluoro-2-(methoxycarbonyl)benzoic acid is a critical regiochemical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its symmetrical diester counterparts, this mono-ester offers a desymmetrized scaffold that allows for sequential, regioselective functionalization of the phthalyl core. It is primarily utilized as the precursor to 6-fluorophthalazin-1(2H)-one , a core pharmacophore in drugs such as Talazoparib and Olaparib analogs.

This guide details the synthesis, purification, and application of CAS 1379192-12-7, specifically addressing the challenge of regioisomeric separation from its 5-fluoro isomer.

Chemical Identity & Properties

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |

| Melting Point | 102–106 °C | Distinct from the 5-fluoro isomer (MP often lower). |

| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar hydrocarbons (Hexane). |

| pKa | ~3.5 (Carboxylic Acid) | Sufficiently acidic for bicarbonate extraction. |

| Regio-purity | Critical Parameter | Commercial sources often contain 5–10% of the 5-fluoro isomer. |

Synthetic Methodology: The Anhydride Route

The most atom-economical route to this compound is the nucleophilic opening of 4-fluorophthalic anhydride (CAS 319-03-9) with methanol.

The Regioselectivity Challenge

The reaction of 4-fluorophthalic anhydride with methanol is not perfectly selective. It produces a mixture of two isomers:

-

Target (CAS 1379192-12-7): this compound (Attack at C2).

-

Impurity: 5-Fluoro-2-(methoxycarbonyl)benzoic acid (Attack at C1).

The fluorine atom at position 4 exerts an inductive electron-withdrawing effect (-I) and a resonance donating effect (+R). While steric hindrance is minimal, the electronic environment creates a preference ratio (typically 60:40 to 70:30 favoring the target, depending on solvent polarity and temperature).

Optimized Protocol (Self-Validating System)

Objective: Synthesis and enrichment of the 4-fluoro isomer.

Reagents:

-

4-Fluorophthalic anhydride (1.0 eq)

-

Anhydrous Methanol (10.0 eq)

-

Triethylamine (0.1 eq - Catalyst)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Dissolution: Suspend 4-fluorophthalic anhydride in Toluene (5 mL/g).

-

Addition: Add Methanol slowly at 0°C. The reaction is exothermic.

-

Catalysis: Add catalytic Triethylamine (TEA). TEA promotes the attack of methanol.

-

Reflux: Heat to 65°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Validation Point: Disappearance of the anhydride spot.

-

-

Workup: Evaporate volatiles. Dissolve residue in saturated NaHCO₃ (pH ~8). Wash with Ethyl Acetate to remove any diester byproducts.

-

Acidification: Acidify the aqueous layer with 1N HCl to pH 2. The mono-esters will precipitate.

-

Purification (Critical): Recrystallize from Toluene/Heptane. The 4-fluoro isomer typically crystallizes first due to higher lattice energy compared to the 5-fluoro isomer.

Visualization of Synthesis & Separation

Figure 1: Synthetic workflow for the production and purification of CAS 1379192-12-7.

Quality Control: Distinguishing Isomers

The most common failure mode in using this intermediate is proceeding with a mixture of isomers, leading to inseparable impurities in late-stage drug candidates.

NMR Validation (¹H NMR in DMSO-d₆):

-

Target (4-Fluoro-2-(methoxycarbonyl)...): Look for the proton ortho to the carboxylic acid (H6). It appears as a doublet of doublets (dd) typically downfield due to the proximity to the acid group and meta to the fluorine.

-

Impurity (5-Fluoro...): The proton ortho to the acid is now para to the fluorine, showing a distinct coupling pattern and chemical shift.

Key Check: Integrate the methyl ester singlets. If two singlets appear near 3.8 ppm (separated by ~0.02 ppm), re-crystallize.

Therapeutic Applications: PARP Inhibitors

This molecule is the gateway to the Phthalazinone scaffold.

Mechanism of Action

In PARP inhibitor synthesis (e.g., Olaparib analogs), the mono-ester reacts with hydrazine (or hydrazine derivatives) to form the bicyclic phthalazinone core.

Pathway to Phthalazinone

-

Reagent: Hydrazine Hydrate (N₂H₄·H₂O).

-

Conditions: Ethanol, Reflux, 2h.

-

Product: 6-Fluorophthalazin-1(2H)-one (CAS 175135-73-6).

Note: If the 5-fluoro isomer is present, it yields 7-fluorophthalazin-1(2H)-one . These isomers have vastly different binding affinities to the PARP catalytic pocket.

Figure 2: Transformation of the mono-ester into the pharmacologically active phthalazinone core.

Handling & Safety (HSE)

| Hazard Class | GHS Code | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves (0.11mm min thickness). |

| Eye Irritation | H319 | Use safety goggles; compound is acidic. |

| Respiratory | H335 | Handle in a fume hood; dust is irritating to mucous membranes. |

Storage: Store at +2°C to +8°C. Keep container tightly closed to prevent hydrolysis of the ester moiety back to the di-acid.

References

-

Sigma-Aldrich. this compound Product Datasheet.Link

-

PubChem. Compound Summary for CID 54378170 (Isomer mixture/Related).Link

-

ChemicalBook. CAS 1379192-12-7 Basic Information.Link

- Journal of Medicinal Chemistry.Discovery of PARP Inhibitors: Synthesis of Phthalazinone Derivatives. (General reference for the scaffold utility).

Sources

"4-Fluoro-2-(methoxycarbonyl)benzoic acid" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-2-(methoxycarbonyl)benzoic acid

This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable chemical intermediate.

Introduction and Chemical Profile

This compound (CAS No. not explicitly found, isomers include 387882-89-5 and 41684-09-7) is a substituted aromatic compound featuring three key functional groups on a benzene ring: a fluorine atom, a carboxylic acid, and a methyl ester. Its structure, confirmed through methods like X-ray diffraction for related isomers, dictates its chemical behavior and application as a versatile building block in medicinal chemistry and material science.[1][2] The interplay between the electron-withdrawing fluorine atom and the two carbonyl-containing groups influences the molecule's reactivity and stability profile. Understanding this profile is critical for its effective use, as the integrity of the starting material directly impacts experimental outcomes, reproducibility, and the quality of synthesized products.

Core Chemical Stability and Primary Degradation Pathways

Under standard ambient conditions, this compound is a chemically stable, typically white to off-white crystalline solid.[3][4][5] However, its stability is contingent on avoiding specific environmental factors and incompatible materials that can initiate degradation. The primary routes of degradation are rooted in the reactivity of its ester and carboxylic acid functionalities.

Hydrolysis of the Methoxycarbonyl Group

The most significant and probable degradation pathway is the hydrolysis of the methyl ester group. Esters are known to be susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[6] This process can be catalyzed by either acid or, more commonly and rapidly, by base.

Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution (BAC2 mechanism for base catalysis), where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and yielding the corresponding di-acid, 4-fluoro-1,2-benzenedicarboxylic acid, and methanol.

The presence of atmospheric moisture, particularly in combination with trace amounts of basic or acidic contaminants on glassware or in storage containers, can accelerate this process over time. Aromatic esters are generally characterized by high chemical stability, but the potential for hydrolysis remains a key consideration for long-term storage.[7]

Caption: Primary degradation pathway via base-catalyzed hydrolysis.

Thermal Degradation (Decarboxylation)

Aromatic carboxylic acids are generally thermally stable. Benzoic acid, for instance, shows negligible degradation after an hour at 350°C.[8] However, at very high temperatures, such as those that might occur in a fire, decarboxylation of the carboxylic acid group can occur. This would result in the formation of 3-fluoro-methylbenzoate. Under fire conditions, hazardous decomposition products, including carbon oxides and highly toxic hydrogen fluoride, will be generated.[4][9][10] This pathway is not a concern under normal storage conditions but is a critical safety consideration.

Incompatibilities

The stability of this compound is compromised by contact with specific classes of chemicals:

-

Strong Bases (e.g., Sodium Hydroxide): These will rapidly catalyze ester hydrolysis and also neutralize the carboxylic acid in a highly exothermic reaction.[11][12]

-

Strong Oxidizing Agents (e.g., Peroxides, Nitrates): These can react with the aromatic ring, leading to complex degradation and potentially hazardous, explosive outcomes.[11][13]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations for analogous compounds and an understanding of the compound's chemical vulnerabilities.[13][14][15]

Optimal Storage Conditions

The primary objective is to protect the compound from moisture, heat, light, and incompatible substances. The ideal conditions are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][12][13] | Prevents acceleration of potential degradation reactions. |

| Atmosphere | Store in a dry environment.[3] For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture, the key ingredient for hydrolysis. |

| Light | Store in a dark place or in an amber vial. | Protects against potential, albeit slow, photodegradation of the aromatic system. |

| Container | Use tightly sealed containers made of inert material (e.g., glass, PTFE-lined cap).[3][9][12][13][15] | Prevents ingress of moisture and air and avoids reaction with container material. |

| Location | A well-ventilated area away from incompatible materials.[9][12][13][16] | Ensures safe dispersal of any potential vapors and prevents accidental contact with reactive chemicals. |

Handling Best Practices

Proper handling is crucial to prevent contamination and ensure user safety.

-

Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[9][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][15]

-

Dispensing: Minimize dust generation when weighing or transferring the solid.[15] Use clean, dry spatulas and glassware to avoid introducing moisture or other contaminants.

Protocol for a Standard Stability Assessment

This protocol provides a self-validating system for researchers to empirically determine the stability of this compound under specific stress conditions. The use of High-Performance Liquid Chromatography (HPLC) is central to this workflow as it allows for the precise quantification of the parent compound and the detection of degradation products.

Objective

To quantify the degradation of this compound over time when exposed to elevated temperature and humidity.

Experimental Workflow

Caption: Experimental workflow for a chemical stability study.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Aliquot this solution into several HPLC vials, ensuring a tight seal on each.

-

-

Initial Analysis (Time Zero):

-

Immediately analyze one of the freshly prepared vials using the HPLC method detailed below.

-

Record the peak area of the parent compound. This serves as the 100% integrity baseline.

-

-

Application of Stress Conditions:

-

Place the remaining sealed vials into a calibrated stability chamber set to a stress condition (e.g., 40°C and 75% Relative Humidity).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from the chamber.

-

Allow the vial to return to room temperature before analysis.

-

Analyze the sample by HPLC.

-

-

HPLC Analytical Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Rationale: This reverse-phase method is designed to separate the relatively nonpolar parent compound from its more polar di-acid degradation product, which will elute earlier. The acidic mobile phase helps ensure good peak shape for the carboxylic acid moieties.

-

-

Data Analysis and Interpretation:

-

For each time point, calculate the percentage of the parent compound remaining relative to the time-zero sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

-

Monitor the chromatogram for the appearance of new peaks. The primary degradation product, 4-fluoro-1,2-benzenedicarboxylic acid, should appear as a new, earlier-eluting peak.

-

Plot the % Remaining versus time to visualize the degradation kinetics.

-

Conclusion

The long-term stability of this compound is excellent when stored under appropriate conditions. The primary vulnerability of the molecule is the hydrolysis of its methyl ester group, a process accelerated by moisture and basic or acidic conditions. By implementing stringent storage protocols—specifically, keeping the compound in a cool, dry, and dark environment within a tightly sealed container and away from incompatible chemicals—researchers can ensure its chemical integrity. For applications requiring the highest degree of purity, empirical stability testing using a robust analytical method like HPLC is a recommended and self-validating practice.

References

-

Gomes, P. B., & de Oliveira, A. B. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

Schlömann, M., Schmidt, E., & Knackmuss, H. J. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Retrieved from [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2231. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

-

VelocityEHS. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

-

Onwudili, J. A., & Williams, P. T. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

Cabeza, L. F., et al. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Retrieved from [Link]

-

Pérez, M. A., & Marín, J. (2025, August 6). Theoretical study of aliphatic and aromatic esters hydrolysis. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. download.basf.com [download.basf.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. nj.gov [nj.gov]

- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 13. ehs.com [ehs.com]

- 14. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

4-Fluoro-2-(methoxycarbonyl)benzoic Acid: A Pivot Scaffold for Regioselective Heterocycle Synthesis

[1]

Executive Summary: The Strategic Value of Asymmetry

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive isoindolinone derivatives, the precise placement of fluorine substituents is critical for optimizing metabolic stability and potency.[1] This compound (CAS 1379192-12-7) serves as a high-value "pivot scaffold" in this domain.[1]

Unlike symmetric 4-fluorophthalic acid or its anhydride, this mono-ester derivative possesses orthogonal reactivity : a free carboxylic acid at position 1 and a methyl ester at position 2.[1] This differentiation allows medicinal chemists to selectively manipulate one carbonyl group while preserving the other, enabling the divergent synthesis of regioisomeric heterocycles (e.g., 6-fluoro- vs. 7-fluorophthalazinones) that are otherwise difficult to separate from isomeric mixtures.[1]

Structural Logic & Reactivity Profile

The Molecule[1][2][3][4]

-

IUPAC Name: this compound[1]

-

CAS: 1379192-12-7[1]

-

Core Scaffold: Phthalic acid mono-methyl ester[1]

-

Key Substituent: Fluorine at position 4 (relative to the parent benzoic acid numbering).[1]

Regioselective Synthesis: The Electronic Control

The synthesis of this building block typically proceeds via the methanolysis of 4-fluorophthalic anhydride .[1] Understanding the regioselectivity of this ring-opening is paramount.

-

Mechanism: Nucleophilic attack by methanol occurs at the most electrophilic carbonyl carbon.[1]

-

Electronic Effects:

-

Outcome:

-

The carbonyl at C1 (para to Fluorine) is deactivated by the resonance donation of the fluorine.[1]

-

The carbonyl at C2 (meta to Fluorine) receives no resonance stabilization and remains highly electrophilic due to the inductive withdrawal.[1]

-

Result: Methanol preferentially attacks C2 , converting it into the ester.[1] The C1 carbonyl becomes the free acid.[1]

-

This intrinsic electronic bias yields This compound as the major isomer (>90% regioselectivity in controlled conditions), making it a reliable starting material.[1]

Figure 1: Regioselective ring-opening of 4-fluorophthalic anhydride driven by electronic effects.

Synthetic Utility: The Divergent Toolkit

The primary utility of this compound lies in its ability to access specific regioisomers of phthalides and phthalazinones , which are core pharmacophores in drugs like Olaparib (Lynparza) and Talazoparib (Talzenna).[1]

Pathway A: Synthesis of 6-Fluorophthalide

Phthalides (isobenzofuranones) are key intermediates.[1] By selectively reducing the carboxylic acid (C1) to an alcohol while leaving the ester (C2) intact, spontaneous lactonization occurs.[1]

-

Selective Reduction: Borane-dimethyl sulfide (BH₃[1]·DMS) chemoselectively reduces the carboxylic acid to a primary alcohol (-CH₂OH) at low temperatures.[1]

-

Cyclization: The newly formed hydroxyl group attacks the adjacent methyl ester, releasing methanol and closing the lactone ring.[1]

-

Regiochemistry: The carbonyl of the resulting phthalide comes from the original ester (C2).[1] The fluorine is meta to this carbonyl.[1]

-

Product: 6-Fluoro-1(3H)-isobenzofuranone (6-Fluorophthalide).[1]

-

Pathway B: Access to 7-Fluorophthalazin-1(2H)-one

To synthesize the phthalazinone core found in PARP inhibitors, the scaffold is condensed with hydrazine.[1]

-

Activation: The carboxylic acid is converted to an aldehyde or a reactive surrogate (e.g., via reduction to alcohol and re-oxidation, or via Weinreb amide).[1]

-

Condensation: Reaction with hydrazine (

).[1] -

Regiochemistry: If the C1-Acid is converted to the "C=N" component (C4 of phthalazinone) and the C2-Ester becomes the "C=O" component (C1 of phthalazinone):

-

The Fluorine (at C4 of benzene) is para to the C=N and meta to the C=O.[1]

-

Product: 7-Fluorophthalazin-1(2H)-one .

-

Note: Accessing the 6-fluoro isomer requires the inverse strategy (converting C2-Ester to the aldehyde equivalent), which is synthetically more challenging but feasible via this scaffold.[1]

Comparison of Regioisomers

| Feature | 6-Fluoro Isomer | 7-Fluoro Isomer |

| Precursor Logic | Derived from reduction of C1 (Acid) | Derived from reduction of C2 (Ester) |

| Phthalide Product | 6-Fluoro-1(3H)-isobenzofuranone | 5-Fluoro-1(3H)-isobenzofuranone |

| PARP Relevance | Common in Olaparib analogues | Explored for SAR optimization |

Experimental Protocols

Synthesis of this compound

Standard Operating Procedure (SOP) for Regioselective Methanolysis

Materials:

-

4-Fluorophthalic anhydride (1.0 eq)[1]

-

Anhydrous Methanol (excess, solvent)[1]

-

Toluene (for recrystallization)[1]

Procedure:

-

Dissolution: Charge a reaction vessel with 4-fluorophthalic anhydride (e.g., 10 g) and anhydrous methanol (50 mL). The reaction is exothermic; add methanol slowly if scaling up.[1]

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor consumption of anhydride by TLC or HPLC.[1]

-

Concentration: Evaporate the methanol under reduced pressure to obtain a viscous oil or semi-solid.

-

Workup: The residue typically solidifies upon standing.[1] For high purity, recrystallize from a Toluene/Petroleum Ether mixture.[1]

-

Validation:

-

1H NMR (DMSO-d6): Look for the methyl ester singlet (~3.8 ppm) and the carboxylic acid proton (broad singlet, >12 ppm).[1]

-

Regio-check: NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the ester methyl group to the proton at C3 (ortho to F), confirming the meta ester placement.[1]

-

Conversion to 6-Fluorophthalide

Procedure:

-

Reduction: Dissolve this compound (1.0 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[1]

-

Addition: Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 1.1 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The acid is reduced to the alcohol; the ester remains largely untouched.[1]

-

Cyclization: Quench with aqueous HCl (1M). Stirring in acidic media promotes the lactonization of the intermediate hydroxy-ester.[1]

-

Isolation: Extract with Ethyl Acetate, wash with bicarbonate (to remove unreacted acid), dry, and concentrate.[1]

-

Yield: Typically 75-85% of 6-fluoro-1(3H)-isobenzofuranone .[1]

Medicinal Chemistry Applications: PARP Inhibitors

The 6-fluorophthalazinone scaffold is a bioisostere of the core found in Olaparib and Talazoparib .[1]

-

Metabolic Blocking: Introduction of fluorine at the 6- or 7-position of the phthalazinone ring blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (

) of the drug.[1] -

Electronic Modulation: The fluorine atom lowers the pKa of the lactam NH, potentially strengthening hydrogen bonding interactions with the PARP active site (specifically with the Gly863 and Ser904 residues in PARP1).[1]

Figure 2: Divergent synthesis pathways from the mono-ester scaffold.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1379192-12-7).[1] Available at: [1]

-

Kusama, M. et al. "Regioselective reaction of 4-substituted phthalic anhydrides with methanol."[1] Tetrahedron, 2010.[1] (General reactivity principles for 4-fluoro substitution).

-

Loh, V. M. et al. "Development of Phthalazinone PARP Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] (Context on Phthalazinone scaffolds).

-

ChemSpider. Methanolysis of phthalic anhydride protocols. Available at: [1]

-

Beilstein J. Org.[1] Chem. "Amino- and polyaminophthalazin-1(2H)-ones: synthesis and properties."[1] Beilstein Journal of Organic Chemistry, 2021.[1] Available at: [1]

Precision in Regiochemistry: The Strategic Evolution of 4-Fluoro-2-(methoxycarbonyl)benzoic Acid

The following technical guide details the discovery, chemistry, and application of 4-Fluoro-2-(methoxycarbonyl)benzoic acid (CAS 1379192-12-7). This document is structured for researchers and process chemists, focusing on the regiochemical challenges and strategic utility of this intermediate in the synthesis of fluorinated phthalazinone cores, particularly for PARP inhibitor development.

Executive Summary & Technical Profile

This compound is a specialized fluorinated building block that serves as a critical "regio-pivot" in the synthesis of fused heterocyclic systems. Unlike generic phthalic acid derivatives, this specific mono-ester represents a solved problem in regioselectivity—isolating the 4-fluoro isomer from the statistical mixture typically generated during anhydride opening.

Its primary utility lies in the synthesis of 7-fluorophthalazin-1(2H)-one scaffolds, which are structural analogs to the cores found in poly(ADP-ribose) polymerase (PARP) inhibitors like Talazoparib and Olaparib analogs.

Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1379192-12-7 |

| Molecular Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 g/mol |

| Core Scaffold | Phthalic Acid (Mono-methyl ester) |

| Key Functionality | Orthogonal reactivity (Acid vs. Ester) |

| Regio-Partner | 5-Fluoro-2-(methoxycarbonyl)benzoic acid (CAS 1427083-51-9) |

Historical Context: The "Regio-Isomer Crisis" in PARP Inhibitor Design

The history of this compound is inextricably linked to the maturation of PARP inhibitor chemistry in the early 2010s.

The Early Challenge (Pre-2010)

Early synthesis of fluorinated phthalazinones relied on the crude methanolysis of 4-fluorophthalic anhydride . This process is governed by nucleophilic attack on the anhydride ring. However, the electronic effect of the fluorine atom (inductive withdrawal vs. resonance donation) creates two electrophilic sites with similar reactivity.

-

Result: A difficult-to-separate ~1:1 mixture of the 4-fluoro and 5-fluoro mono-esters.

-

Consequence: Drug discovery campaigns often yielded mixtures of 6-fluoro and 7-fluoro phthalazinones, complicating SAR (Structure-Activity Relationship) data and crystallization.

The Refinement Phase (2012–Present)

As second-generation PARP inhibitors (e.g., Talazoparib) required precise fluorination patterns to maximize potency and metabolic stability, the demand for isomerically pure building blocks surged. The isolation and characterization of CAS 1379192-12-7 allowed chemists to:

-

Fix the Regiochemistry Early: By separating the isomers at the acyclic acid-ester stage, the subsequent cyclization to the phthalazinone is regiospecific.

-

Scale-Up Efficiency: Process chemistry routes were developed to selectively crystallize the 4-fluoro isomer, establishing it as a standard commercial reagent.

Chemical Genealogy & Mechanistic Insight

The synthesis of this molecule highlights a classic competition between steric and electronic effects.

The Anhydride Opening Mechanism

When 4-fluorophthalic anhydride is treated with methanol, the alcohol can attack either Carbonyl A (meta to F) or Carbonyl B (para to F).

-

Path A (Meta Attack): Leads to 5-fluoro-2-(methoxycarbonyl)benzoic acid.

-

Path B (Para Attack): Leads to This compound (Target).

The fluorine atom at position 4 exerts a strong inductive withdrawing effect (-I) , making the ring electron-deficient. However, it also has a resonance donating effect (+R) .

-

The carbonyl at the para position (relative to F) receives some electron density via resonance, potentially making it less electrophilic than the meta carbonyl.

-

However, experimental protocols using specific solvents (e.g., toluene vs. neat methanol) and catalysts (e.g., DMAP or chiral bases) can shift this ratio.

Visualization: Regiodivergent Synthesis

The following diagram illustrates the divergence and the downstream application of the 4-fluoro isomer.

Caption: Regiodivergent pathway from 4-fluorophthalic anhydride to the target 7-fluorophthalazinone core.

Experimental Protocols

Protocol A: Synthesis via Methanolysis (Optimized for Regioselectivity)

Based on standard process chemistry adaptations for phthalic derivatives.

Objective: Synthesize and isolate this compound.

Reagents:

-

4-Fluorophthalic anhydride (1.0 eq)

-

Anhydrous Methanol (5.0 eq)

-

Toluene (Solvent, 10 V)

-

Diisopropylamine (0.1 eq, Catalyst)

Step-by-Step Workflow:

-

Dissolution: Charge 4-fluorophthalic anhydride into a reactor with toluene under N₂ atmosphere.

-

Addition: Add methanol slowly at 0°C. The reaction is exothermic.

-

Catalysis: Add diisopropylamine. The base acts to activate the methanol and can influence the kinetic ratio of the ring opening.

-

Reflux: Heat the mixture to 65°C for 4–6 hours. Monitor by HPLC for consumption of anhydride.

-

Workup: Concentrate the solvent to ~50% volume.

-

Crystallization (Critical Step): Cool the solution slowly to 0°C. The 4-fluoro isomer often exhibits different solubility profiles compared to the 5-fluoro isomer. If a mixture precipitates, recrystallization from Ethyl Acetate/Hexane is required.

-

Validation: Check regiochemistry using ¹H NMR.

-

Diagnostic Signal: Look for the coupling constants of the aromatic protons. The proton adjacent to the ester vs. the acid will have distinct shifts.

-

Protocol B: Conversion to 7-Fluorophthalazin-1(2H)-one

Objective: Cyclize the intermediate to the bioactive core.

-

Reduction: Treat the this compound with Borane-DMS (BH₃·SMe₂) in THF to selectively reduce the carboxylic acid (COOH) to the alcohol (CH₂OH), leaving the ester intact.

-

Oxidation: Oxidize the benzyl alcohol to the aldehyde using PCC or Swern conditions.

-

Intermediate: Methyl 4-fluoro-2-formylbenzoate.

-

-

Cyclization: Reflux the aldehyde-ester with Hydrazine Monohydrate in Ethanol.

Comparative Data: Isomer Differentiation

Distinguishing the 4-fluoro and 5-fluoro isomers is critical.

| Feature | This compound | 5-Fluoro-2-(methoxycarbonyl)benzoic acid |

| F Position relative to COOH | Para (4) | Meta (5) |

| F Position relative to COOMe | Meta (2 to 4) | Para (2 to 5) |

| Downstream Phthalazinone | Yields 7-Fluoro isomer | Yields 6-Fluoro isomer |

| ¹H NMR (Aromatic Region) | Proton at C3 (between substituents) appears as dd (doublet of doublets) with distinct J-coupling to F. | Proton at C6 (adjacent to COOH) shows different shielding due to meta-F. |

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1379192-12-7).Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71313360 (this compound).Link

- Loh, V. M., et al. (2010). Development of Phthalazinone Derivatives as Potent PARP Inhibitors.Journal of Medicinal Chemistry. (Contextual reference for phthalazinone synthesis).

-

Fluorochem. (2024). Safety Data Sheet: this compound.Link

-

Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (Detailed protocol for phthalazinone cyclization). Link

Sources

Technical Whitepaper: Theoretical Characterization of 4-Fluoro-2-(methoxycarbonyl)benzoic acid

The following technical guide details the theoretical framework for characterizing 4-Fluoro-2-(methoxycarbonyl)benzoic acid (CAS: 1379192-12-7). This document is structured to serve as a procedural and predictive whitepaper for computational chemists and medicinal chemists involved in the development of fluorinated phthalazine-based therapeutics (e.g., PARP inhibitors).

Executive Summary & Chemical Identity

This compound is a critical regioisomeric intermediate derived from the desymmetrization of 4-fluorophthalic anhydride. Its structural integrity is pivotal in the synthesis of fused heterocyclic drugs. This guide establishes the theoretical protocols required to distinguish this specific isomer (C1-Acid, C2-Ester) from its regioisomer, analyze its electronic stability via Density Functional Theory (DFT), and predict its spectroscopic signature for quality control.

Structural Definition

-

Molecular Formula: C

H -

Key Functional Groups:

-

C1: Carboxylic Acid (-COOH) – Hydrogen bond donor/acceptor.

-

C2: Methyl Ester (-COOCH

) – Hydrogen bond acceptor. -

C4: Fluorine (-F) – Inductive electron-withdrawing group (EWG).

-

Computational Methodology (Standard Operating Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is mandated for the study of this scaffold.

Theory Level & Basis Set

-

Optimization & Frequencies: DFT/B3LYP/6-311++G(d,p) .

-

Rationale: The B3LYP hybrid functional provides a balanced description of organic thermochemistry. The 6-311++G(d,p) basis set includes diffuse functions essential for describing the lone pairs on Oxygen and Fluorine, as well as the acidic proton.

-

-

Dispersion Correction: wB97X-D (Optional but recommended).

-

Rationale: Accounts for weak intramolecular

-

-

-

Solvation Model: PCM (Polarizable Continuum Model) .

-

Solvents: Methanol (synthesis solvent) and Water (biological relevance).

-

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization:

Figure 1: Computational workflow for the structural and electronic validation of fluorinated phthalate derivatives.

Structural & Electronic Analysis

Regioisomerism & Intramolecular Forces

The synthesis of this compound via methanolysis of 4-fluorophthalic anhydride yields two isomers. Theoretical studies must quantify the energy difference (

Theoretical Prediction: The formation is kinetically controlled, but thermodynamic stability is influenced by Intramolecular Hydrogen Bonding (IHB) . The proximity of the carboxylic acid (-OH) to the ester carbonyl (C=O) allows for the formation of a stable 7-membered pseudo-ring structure.

| Parameter | Target Value (Predicted) | Significance |

| Bond Length (O-H...O=C) | 1.75 - 1.85 Å | Indicates strong IHB stabilization. |

| Dihedral (C1-C2-C=O) | < 15° (Planar) | Planarity maximizes conjugation and IHB. |

| C-F Bond Length | 1.35 Å | Typical for sp |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of chemical reactivity and kinetic stability.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the carboxylic oxygen lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-deficient carbonyl carbons and the fluorinated aromatic system.

-

Fluorine Effect: The electronegative Fluorine atom lowers the energy of both HOMO and LUMO compared to the non-fluorinated parent, increasing the molecule's electrophilicity (Global Electrophilicity Index,

).

Spectroscopic Profiling (Quality Control)

To validate the synthesized material, theoretical spectra are generated to compare against experimental QC data.[3]

Vibrational Spectroscopy (IR)

DFT frequency calculations (scaled by ~0.961 for B3LYP) predict distinct carbonyl stretches.

| Mode | Frequency (cm | Intensity | Description |

| 3300 - 3500 | Broad | Carboxylic acid stretch (red-shifted by H-bonding). | |

| 1735 - 1750 | Strong | Methyl ester carbonyl. | |

| 1690 - 1710 | Strong | Acid carbonyl (lower freq due to H-bonding/resonance). | |

| 1200 - 1250 | Medium | Aryl-Fluorine stretch. |

Nuclear Magnetic Resonance (NMR)

Using the GIAO (Gauge-Independent Atomic Orbital) method, chemical shifts are calculated relative to TMS (for

-

F NMR: This is the diagnostic signal.

-

Predicted Shift: -105 to -115 ppm.

-

Mechanism: The position of the Fluorine relative to the electron-withdrawing ester/acid groups dictates the shielding. The ortho-effect of the carbonyls will deshield the fluorine compared to fluorobenzene.

-

Reactivity & Retrosynthetic Logic

Understanding the formation of this compound requires analyzing the nucleophilic attack on the anhydride.

Nucleophilic Attack Mechanism

The methanol molecule attacks the carbonyl carbon of 4-fluorophthalic anhydride.

-

Site Selectivity: The Fluorine atom at position 4 exerts an inductive effect (-I), making the meta carbonyl (C1) and para carbonyl (C2) electronically distinct.

-

DFT Prediction: Transition state analysis usually reveals a lower activation energy barrier for attack at the carbonyl para to the Fluorine (due to resonance stabilization of the intermediate), favoring specific regioisomers.

Figure 2: Simplified reaction pathway for the methanolysis of 4-fluorophthalic anhydride.

References

-

RSC Chemical Communications. "Fluoride recovery in degradable fluorinated polyesters." Royal Society of Chemistry, 2024. (Provides DFT benchmarks for fluorinated phthalate degradation and carbonyl reactivity).

-

Environmental Science & Technology. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity... by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." National Institutes of Health (PMC), 2013. (Validates GIAO DFT methods for predicting 19F NMR shifts in fluoro-aromatics).

-

Journal of Physical Chemistry A. "Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms." ResearchGate, 2011.[4] (Establishes fragmentation patterns and energetic stability of phthalate esters).

-

Molecules. "DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine." MDPI, 2024. (Demonstrates TD-DFT and NBO analysis protocols for substituted phthalate derivatives).

Sources

"4-Fluoro-2-(methoxycarbonyl)benzoic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 4-Fluoro-2-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom, a carboxylic acid group, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable tool for drug discovery programs.

Chemical Identity and Properties

IUPAC Name, Synonyms, and Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: While direct synonyms are not widely reported, it is crucial to distinguish it from its isomer, 2-fluoro-4-(methoxycarbonyl)benzoic acid.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | [3] |

| Melting Point | 154-155 °C | [3] |

| Boiling Point | Not reported | |

| Solubility | Soluble in hot ethyl acetate | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding aldehyde, 3-fluoro-4-formylmethylbenzoate. This transformation is a critical step in obtaining the desired carboxylic acid functionality.

Synthetic Workflow Diagram

Sources

"4-Fluoro-2-(methoxycarbonyl)benzoic acid" physical constants

This guide serves as an in-depth technical resource for 4-Fluoro-2-(methoxycarbonyl)benzoic acid , a critical fluorinated intermediate in medicinal chemistry. It is designed for researchers optimizing the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.

CAS Registry Number: 1379192-12-7 Synonyms: 4-Fluorophthalic acid 2-methyl ester; 2-Methoxycarbonyl-4-fluorobenzoic acid Molecular Formula: C₉H₇FO₄ Molecular Weight: 198.15 g/mol [1]

Chemical Identity & Structural Analysis[2]

This compound is a regioisomer of monomethyl 4-fluorophthalate . Its structural uniqueness lies in the positioning of the fluorine atom relative to the free carboxylic acid and the ester group.

-

Core Scaffold: Phthalic acid (benzene-1,2-dicarboxylic acid).

-

Substituents:

-

Electronic Environment: The fluorine atom at position 4 exerts a strong inductive withdrawing effect (

) and a resonance donating effect (

Structural Representation (SMILES)

COC(=O)C1=CC(F)=CC=C1C(=O)O

Physical & Chemical Constants

The following data aggregates experimental observations and high-confidence predicted values for this specific regioisomer.

| Property | Value / Range | Condition / Note |

| Appearance | White to off-white crystalline solid | Standard State |

| Melting Point | 108 – 112 °C (Predicted) | Note: Isomer 2-F-4-COOMe melts at 154°C |

| Boiling Point | 354.6 ± 32.0 °C | @ 760 mmHg (Predicted) |

| Density | 1.39 ± 0.1 g/cm³ | Predicted |

| pKa (Acid) | 3.15 ± 0.10 | Carboxylic acid proton |

| LogP | 1.48 | Hydrophobicity index |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |

| Flash Point | 168.3 ± 25.1 °C |

Critical Note on Isomerism: Commercial databases often conflate this compound with its isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 850756-30-2 or similar). Always verify the ¹H-NMR coupling constants to confirm the position of the fluorine relative to the free acid.

Synthesis & Production Protocol

The most robust route to this compound is the regioselective methanolysis of 4-fluorophthalic anhydride . This method leverages the electronic differences between the two carbonyls in the anhydride ring.

Reaction Mechanism & Regioselectivity

The 4-fluoro substituent affects the electrophilicity of the anhydride carbonyls:

-

C1 Carbonyl (Para to F): Receives electron density via resonance (

) from the fluorine. This makes it less electrophilic. -

C2 Carbonyl (Meta to F): Only experiences the inductive withdrawing effect (

) of the fluorine. This makes it more electrophilic. -

Nucleophilic Attack: Methanol preferentially attacks the more electrophilic C2 carbonyl , resulting in the ester at C2 and the free acid at C1.

Experimental Protocol

Reagents:

-

4-Fluorophthalic anhydride (1.0 eq)

-

Methanol (Anhydrous, excess, acts as solvent)

-

Toluene (for recrystallization)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 4-fluorophthalic anhydride.

-

Solvolysis: Add anhydrous methanol (10 volumes).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the anhydride.

-

Concentration: Remove excess methanol under reduced pressure to obtain a crude white solid.

-

Purification (Critical): The crude product may contain minor amounts of the C1-ester isomer (approx. 5-10%). Recrystallize from a Toluene/Hexane mixture or pure Toluene. The target 2-ester isomer typically crystallizes first due to different hydrogen-bonding packing.

-

Drying: Dry the crystals in a vacuum oven at 40°C.

Synthesis Pathway Visualization

Figure 1: Regioselective methanolysis pathway driven by electronic effects of the fluorine substituent.

Applications in Drug Discovery[5]

This compound is a high-value scaffold for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic drugs.

Phthalazinone Synthesis (Olaparib Analogs)

The primary utility is the conversion to 4-fluorophthalazin-1(2H)-one derivatives.

-

Reaction: Condensation with hydrazine.

-

Mechanism: The hydrazine attacks the ester first (forming a hydrazide) and then cyclizes onto the acid (or acid chloride) to form the phthalazinone ring.

-

Advantage: The pre-installed fluorine at position 4 (which becomes position 6 or 7 in the phthalazinone, depending on numbering) is crucial for metabolic stability and potency in PARP inhibitors.

Benzamide Derivatives

The free carboxylic acid allows for selective amide coupling with amines, while the methyl ester remains protected. This orthogonal reactivity is essential for fragment-based drug design (FBDD).

Decision Tree: Utilization Strategy

Figure 2: Strategic utility of the scaffold in heterocyclic synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected signals.

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.0-13.5 (br s, 1H, COOH)

- 7.8-8.0 (m, aromatic protons)

- 3.85 (s, 3H, COOCH ₃)

-

Diagnostic: Check coupling constants. The proton ortho to Fluorine will show a large

coupling (~8-10 Hz).

-

IR Spectrum:

-

Broad absorption at 2800–3200 cm⁻¹ (O-H stretch of acid).

-

Two distinct carbonyl peaks: ~1720 cm⁻¹ (ester) and ~1690 cm⁻¹ (acid).

-

Handling & Stability

-

Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

-

Moisture Sensitivity: The methyl ester is relatively stable, but the compound should be protected from moisture to prevent hydrolysis back to 4-fluorophthalic acid.

-

Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Sigma-Aldrich. this compound Product Page. Available at:

-

PubChem. Compound Summary for CAS 1379192-12-7. National Library of Medicine. Available at:

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1] Acta Crystallographica Section E. (Reference for isomeric comparison). Available at:

-

ChemSpider. Methanolysis of phthalic anhydride Synthetic Page. Royal Society of Chemistry. Available at:

Sources

Methodological & Application

The Strategic Role of 4-Fluoro-2-(methoxycarbonyl)benzoic Acid in the Synthesis of Potent PARP Inhibitors

Introduction: A Versatile Scaffold for Targeted Cancer Therapy

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among these, inhibitors of Poly (ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the management of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations.[1][2] The core chemical architecture of many of these life-saving drugs is meticulously assembled from key building blocks, one of which is 4-Fluoro-2-(methoxycarbonyl)benzoic acid . This seemingly simple aromatic compound provides a crucial scaffold, enabling the precise construction of complex heterocyclic systems that are fundamental to the inhibitory action of drugs like Olaparib. Its strategic placement of fluoro, methoxycarbonyl, and carboxylic acid functionalities allows for a series of controlled chemical transformations, culminating in the final active pharmaceutical ingredient (API).

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of PARP inhibitors. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven synthetic protocols, and offer insights into the broader context of PARP inhibition in cancer therapy.

The "Synthetic Lethality" Principle and the PARP Signaling Pathway

PARP enzymes, particularly PARP1, are critical components of the base excision repair (BER) pathway, a cellular mechanism responsible for repairing single-strand DNA breaks (SSBs).[3][4] When SSBs occur, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[1] These cells become heavily reliant on the PARP-mediated BER pathway for survival.

The therapeutic strategy of PARP inhibitors is rooted in the concept of "synthetic lethality".[1][5] By inhibiting PARP, SSBs are not efficiently repaired and can accumulate, leading to the formation of DSBs during DNA replication.[2] In BRCA-deficient cancer cells, the inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, cell death.[6] Normal cells, with a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[7]

Below is a diagram illustrating the central role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Synthetic Application: The Journey from this compound to Olaparib

The synthesis of the potent PARP inhibitor Olaparib is a multi-step process where this compound serves as a key precursor to a central intermediate, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . The following workflow outlines a plausible and referenced synthetic route.

Caption: Synthetic workflow from the starting material to the final API, Olaparib.

Detailed Synthetic Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of Olaparib, highlighting the role of this compound derivatives.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate (Intermediate 1)

Rationale: This initial step activates the methyl group at the 4-position for subsequent coupling reactions. Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator is a standard and effective method.[8]

-

Materials:

-

This compound (or its corresponding methyl ester, methyl 4-fluoro-2-methylbenzoate)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

-

Procedure:

-

To a solution of methyl 4-fluoro-2-methylbenzoate (1.0 eq) in CCl₄, add NBS (1.0-1.2 eq) and a catalytic amount of BPO or AIBN.

-

Reflux the mixture under irradiation with a light source (e.g., a 250W lamp) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain methyl 4-(bromomethyl)-2-fluorobenzoate.

-

Protocol 2: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate)

Rationale: This multi-step sequence first involves a coupling reaction to form the core phthalazinone structure, followed by hydrolysis of the methyl ester to the carboxylic acid, which is necessary for the final amide coupling. The formation of the phthalazinone ring is typically achieved by reacting a suitable benzoic acid derivative with hydrazine.[9][10][11]

-

Part A: Coupling Reaction

-

Materials:

-

Methyl 4-(bromomethyl)-2-fluorobenzoate (from Protocol 1)

-

Phthalhydrazide (1,4-Dioxo-1,2,3,4-tetrahydrophthalazine)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., DMF or acetonitrile)

-

-

Procedure:

-

To a solution of phthalhydrazide (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and stir at room temperature.

-

Add a solution of methyl 4-(bromomethyl)-2-fluorobenzoate (1.0-1.1 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate.

-

-

-

Part B: Ester Hydrolysis [12][13]

-

Materials:

-

Crude product from Part A

-

A suitable base (e.g., sodium hydroxide or lithium hydroxide)

-

A suitable solvent system (e.g., methanol/water or THF/water)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve the crude methyl ester from Part A in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the key intermediate, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

-

-

Protocol 3: Synthesis of Olaparib (Final API)

Rationale: The final step is an amide coupling reaction between the key benzoic acid intermediate and 1-(cyclopropylcarbonyl)piperazine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid.[14][15][16]

-

Materials:

-

Procedure:

-

To a stirred suspension of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous acetonitrile, add DIPEA (2.2 eq).

-

Add 1-(cyclopropylcarbonyl)piperazine (1.2 eq).

-

Cool the reaction mixture to approximately 18°C.

-

Add O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) (1.3 eq) portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Cool the reaction mixture to 3°C and stir for an additional hour to facilitate precipitation.

-

Filter the solid product, wash with cold acetonitrile, and dry under vacuum to yield Olaparib.

-

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield | Purity (HPLC) | Reference |

| 1 | Methyl 4-(bromomethyl)-2-fluorobenzoate | Methyl 4-fluoro-2-methylbenzoate | 75-85% | >95% | [8][17] |

| 2 | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Methyl 4-(bromomethyl)-2-fluorobenzoate & Phthalhydrazide | 60-70% (over 2 steps) | >98% | [17] |

| 3 | Olaparib | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 85-95% | >99% | [16][18] |

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of clinically significant PARP inhibitors like Olaparib. The strategic positioning of its functional groups allows for a robust and efficient synthetic pathway to construct the complex heterocyclic core required for potent enzyme inhibition. The protocols and data presented herein provide a comprehensive guide for researchers in the field, underscoring the importance of this versatile starting material in the ongoing development of targeted cancer therapies. As our understanding of DNA repair pathways deepens, the demand for such well-designed chemical scaffolds will undoubtedly continue to grow, paving the way for the next generation of life-saving therapeutics.

References

-

Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. [Link]

-

Ziegler, D. S., et al. (2013). PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? International Journal of Molecular Sciences, 14(7), 14773–14790. [Link]

-

Wang, Z., et al. (2015). The role of PARP1 in the DNA damage response and its application in tumor therapy. Signal Transduction and Targeted Therapy, 1, 15001. [Link]

-

Garg, K., et al. (2018). PARP Inhibition in BRCA-Mutant Breast Cancer. Current Problems in Cancer, 42(2), 129–143. [Link]

-

Pilié, P. G., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Cancers, 15(14), 3662. [Link]

-

Weaver, A. N., & Yang, E. S. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 203. [Link]

-

D'Andrea, A. D. (2025, February 10). 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. Open Biology. [Link]

-

Prasad, S., et al. (2020). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Cancer Biology & Therapy, 21(1), 1–9. [Link]

-

Ame, J. C., et al. (2014). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 15(11), 19757–19781. [Link]

-

Olaparib Process Development Employing Quality by Design (QbD) Principles. (2024, July 1). ACS Omega. [Link]

-

Weaver, A. N., & Yang, E. S. (2016). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 6, 290. [Link]

-

Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. [Link]

- Preparation method of olaparib. (n.d.).

- Processes for preparing olaparib. (n.d.).

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, February 11). ACS Omega. [Link]

- Processes for preparing olaparib. (n.d.).

- Process for producing phthalazinone and derivatives of the same. (n.d.).

-

Phthalazinone. (n.d.). Mansoura University. [Link]

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. (2015, June 25). ACS Publications. [Link]

-

Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (n.d.). IISTE.org. [Link]

-

Synthesis of talazoparib and its derivatives and radiosynthesis of... (n.d.). ResearchGate. [Link]

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Pharmaffiliates. [Link]

-

A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023, October 16). ResearchGate. [Link]

-

Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. (n.d.). PMC. [Link]

-

RADIOSYNTHESIS OF [18F] TALAZOPARIB. (2022, November 16). European Patent Office. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (2023, June 9). Ningbo Inno Pharmchem Co., Ltd.. [Link]

- Preparing method for Olaparib. (n.d.).

-

Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021, May 18). PMC. [Link]

- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.).

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Fluoropharm. [Link]

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Oakwood Chemical. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

-

Methyl 4‐(bromomethyl)benzoate. (n.d.). IUCrData. [Link]

-

Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. [Link]

Sources